molecular formula C4H5NO2S2 B153586 thiophene-2-sulfonamide CAS No. 6339-87-3

thiophene-2-sulfonamide

Cat. No.: B153586
CAS No.: 6339-87-3
M. Wt: 163.2 g/mol
InChI Key: KTFDYVNEGTXQCV-UHFFFAOYSA-N
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Description

Thiophene-2-sulfonamide (C₄H₅NO₂S₂, MW: 163.218 Da) is a sulfonamide derivative featuring a thiophene ring substituted at the 2-position with a sulfonamide group . Its synthesis typically involves Grignard reactions, such as the use of 2-thienylmagnesium bromide followed by purification via flash chromatography (yield: 74%) . Alternative methods include hypervalent iodine-catalyzed conjugate additions with cyclohex-2-en-1-one, yielding derivatives like N-(3-oxocyclohexyl)this compound (73% yield) . The compound serves as a versatile scaffold in medicinal chemistry, with applications in enzyme inhibition (e.g., carbonic anhydrases ) and kinase modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene sulfonamides can be synthesized through various methods. One common approach involves the direct synthesis from thiols and amines via oxidative coupling. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly . Another method involves the sulfonation of thiophene using concentrated sulfuric acid to produce thiophene-2-sulfonic acid, which can then be converted to thiophene sulfonamide .

Industrial Production Methods: Industrial production of thiophene sulfonamides often involves large-scale oxidative coupling reactions. The use of readily available low-cost commodity chemicals such as thiols and amines makes this method economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Thiophene sulfonamides undergo various chemical reactions, including:

    Oxidation: Thiophene sulfonamides can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert sulfonamides to sulfenamides or sulfinamides.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of thiophene sulfonamides involves their interaction with specific molecular targets. For example, as carbonic anhydrase inhibitors, thiophene sulfonamides bind to the active site of the enzyme, inhibiting its activity. This inhibition is achieved through the interaction of the sulfonamide group with the zinc ion present in the enzyme’s active site . The thiophene moiety also contributes to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Thiophene-2-sulfonamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Compound Substituents/Modifications Biological Activity Key Findings Reference
5-Chlorothis compound Chlorine at 5-position Antimicrobial, enzyme inhibition Intermediate for further functionalization; used in Suzuki-Miyaura coupling reactions .
Compound 33 (Quinazoline derivative) 6-Chloro-4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazoline core Dual PknA/PknB kinase inhibition (Ki: <8 nM and <1 nM) High selectivity due to quinazoline-pyrazole substitution; potent anti-mycobacterial activity .
Compound 57 (Pyrimidine derivative) 4-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-ylamino)-5-methylpyrimidine core Weak kinase inhibition (Ki >4000 nM) Poor selectivity attributed to methyl-pyrimidine substitution .
B355252 Naphthalen-1-ylmethyl and 3-(piperazin-1-yl)phenoxy groups Neuroprotection (inhibition of ROS, apoptosis, calcium influx) Protects against glutamate toxicity in neuronal cells .
SB-331711 Benzo[b]thiophene core with 5-chloro-3-methyl and quinoline-piperazine groups 5-HT6 receptor partial agonist (adenylyl cyclase stimulation) Demonstrates intrinsic activity dependent on experimental conditions .
Bis(this compound) derivatives Two this compound groups linked via pyrrolidine-thiadiazole scaffold FabH enzyme inhibition (antimicrobial) Inhibits β-ketoacyl-ACP synthase III in E. coli .

Structural and Functional Insights

  • Electron-Withdrawing Groups : Chlorination at the 5-position (e.g., 5-chlorothis compound) enhances reactivity for cross-coupling reactions, enabling diversification into bioactive analogs .
  • Heterocyclic Extensions : Quinazoline (Compound 33) and benzo[b]thiophene (SB-331711) cores improve target affinity and selectivity by engaging in π-π stacking and hydrogen bonding within enzyme active sites .
  • Bulkier Substituents : The naphthalene-piperazine moiety in B355252 enhances blood-brain barrier penetration, critical for neuroprotective effects .

Binding Mode Comparisons

  • Carbonic Anhydrase IX (hCA-IX) : this compound binds to hCA-IX (PDB: 5FL4) via sulfonamide-Zn²⁺ coordination and hydrophobic interactions with the triazole-thiophene scaffold . In contrast, tetrafluoro-benzenesulfonamide (PDB: 5MSA) exhibits stronger Zn²⁺ affinity due to fluorine electronegativity .
  • Kinase Inhibition: Compound 33’s quinazoline group occupies the ATP-binding pocket of PknB, while its cyclopropyl-pyrazole tail stabilizes hydrophobic regions, explaining its sub-nanomolar potency .

Biological Activity

Thiophene-2-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a sulfonamide group, which is known for its ability to interact with various biological targets. The general structure can be represented as follows:

C4H4N2O2S\text{C}_4\text{H}_4\text{N}_2\text{O}_2\text{S}

1. Inhibition of Carbonic Anhydrase

This compound has been identified as a potent inhibitor of carbonic anhydrase (CA) isoenzymes, specifically hCA-I and hCA-II.

  • Inhibition Potency : In a study, thiophene-based sulfonamides demonstrated IC50 values ranging from 69 nM to 70 µM for hCA-I and 23.4 nM to 1.405 µM for hCA-II. The K_i values were noted to be between 66.49 ± 17.15 nM and 234.99 ± 15.44 µM for hCA-I, and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II, indicating strong noncompetitive inhibition properties .
IsoenzymeIC50 Range (nM)K_i Range (nM)
hCA-I69 - 70,00066.49 - 234.99
hCA-II23.4 - 1,40574.88 - 38.04

2. Anticancer Activity

This compound derivatives have shown promising anticancer activity in various studies:

  • In Vitro Studies : A series of thiophene derivatives were synthesized and evaluated against human breast cancer cell lines (MCF7). Compounds exhibited cytotoxic effects with IC50 values as low as 9.55 µM, demonstrating significant potential as anticancer agents .
Compound IDIC50 (µM)
Compound 610.25
Compound 79.70
Compound 99.55

3. Antibacterial Properties

Recent research highlighted the antibacterial efficacy of this compound derivatives against multi-drug resistant strains such as New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147.

  • Efficacy : The synthesized compounds exhibited significant antibacterial activity, suggesting their potential use in treating infections caused by resistant bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Carbonic Anhydrase Inhibition : The compound binds to the enzyme outside the catalytic site, affecting its activity without directly blocking substrate access.
  • Anticancer Mechanism : The anticancer effects are likely mediated through apoptosis induction and disruption of cancer cell proliferation pathways .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • In Silico Studies : Research utilizing molecular docking techniques revealed that this compound acts as a moderately potent inhibitor against targets related to Alzheimer's disease, highlighting its potential in neurodegenerative conditions .
  • JNK Inhibition : A novel variant of thiophene sulfonamide was identified as a selective inhibitor of c-Jun N-terminal kinase (JNK), which plays a critical role in various inflammatory diseases .

Q & A

Q. What are the recommended methods for synthesizing thiophene-2-sulfonamide derivatives, and how can reaction conditions be optimized?

Basic Research Question
Synthesis typically involves condensation reactions between sulfonamide precursors and thiophene-based aldehydes. For example, Schiff base formation using sulfanilamide and thiophene-2-carbaldehyde under reflux in ethanol yields derivatives like 4-((thiophene-2-ylmethylene)amino)benzenesulfonamide . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in Vilsmeier reactions for thiophene-2-carbaldehyde synthesis .
  • Catalysis : Acidic or basic catalysts (e.g., H₂SO₄ or pyridine) improve yields in sulfonamide functionalization.
  • Temperature control : Reflux conditions (70–80°C) balance reaction rate and byproduct minimization.

Q. How should researchers characterize this compound derivatives to confirm structural integrity?

Basic Research Question
A multi-technique approach is essential:

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify sulfonamide (-SO₂NH₂) proton environments (δ 7.6–8.0 ppm for aromatic protons) and thiophene ring signals (δ 6.5–7.5 ppm) .
  • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+Na]+^+ at m/z 330.9941 for oxadiazole derivatives) .
  • X-ray crystallography : Resolves conformational disorders, as seen in chiral derivatives with dual hydrogen-bonded networks .

Q. What computational methods are suitable for modeling this compound's electronic and optical properties?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/def2TZVP level reliably predicts:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (3.5–4.5 eV) correlate with stability and nonlinear optical (NLO) responses .
  • Hyperpolarizability : Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit enhanced NLO activity (β ≈ 25–35 × 1030^{-30} esu) .
  • Solvent effects : Polarizable Continuum Models (PCM) simulate solution-phase behavior, critical for interpreting IR/VCD spectra .

Q. How can conformational flexibility in chiral this compound derivatives impact spectral interpretation?

Advanced Research Question
Chiral centers (e.g., N-stereogenicity) and thiophene ring rotation create multiple conformers with distinct spectral signatures:

  • VCD/ROA analysis : Use dimer or tetramer models to replicate solid-state spectra (e.g., KBr pellet vs. CDCl₃ solution) .
  • Energy barriers : Conformers with barriers < thermal energy (≈1 kcal/mol at 300 K) coexist, requiring population-weighted spectral averaging .
  • Hybrid solvation models : Combine explicit solvent molecules with PCM to resolve discrepancies between experimental and theoretical spectra .

Q. How do researchers resolve contradictions in biological activity data for this compound analogs?

Advanced Research Question
Methodological strategies include:

  • Dose-response profiling : Quantify IC₅₀ values across cell lines to distinguish target-specific effects from cytotoxicity .
  • Molecular docking : Validate interactions with enzymes like carbonic anhydrase (binding affinity ΔG ≈ -8.5 kcal/mol) .
  • Meta-analysis : Compare results across studies using standardized assays (e.g., MTT for viability) to isolate confounding variables .

Q. What experimental protocols ensure reproducibility in synthesizing this compound-based compounds?

Basic Research Question
Follow standardized reporting:

  • Synthetic procedures : Detail reaction times, purification methods (e.g., column chromatography with silica gel), and yields (e.g., 29–75% for triazole derivatives) .
  • Analytical data : Provide full NMR assignments, melting points, and Rf_f values (e.g., Rf_f = 0.45 in 3:7 ethyl acetate/hexane) .
  • Crystallography : Deposit CIF files for new structures to public databases (e.g., Cambridge Structural Database) .

Q. How do electronic properties of this compound derivatives influence their pharmacological potential?

Advanced Research Question
Key electronic parameters include:

ParameterValue RangeRelevance
Chemical hardness (η)1.7–2.1 eVPredicts reactivity with biological targets
Electrophilicity (ω)3.0–4.5 eVIndicates charge-transfer capacity
Dipole moment4.5–6.0 DebyeAffects membrane permeability

Derivatives with low HOMO-LUMO gaps (e.g., 3.2 eV) show enhanced bioactivity due to improved electron delocalization .

Q. What strategies mitigate spectral overlap challenges in characterizing this compound mixtures?

Advanced Research Question

  • 2D NMR techniques : HSQC and HMBC resolve overlapping 1H^1H signals in complex mixtures .
  • Dynamic NMR : Variable-temperature studies identify rotamers (e.g., thiophene ring rotation at ΔG^‡ ≈ 12 kcal/mol) .
  • Multivariate analysis : PCA or PLS-DA deconvolutes IR/Raman spectra of co-eluting conformers .

Properties

IUPAC Name

thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5NO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFDYVNEGTXQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S2
Source PubChem
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DSSTOX Substance ID

DTXSID80212801
Record name 2-Thiophenesulfonamide
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Molecular Weight

163.2 g/mol
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CAS No.

6339-87-3
Record name 2-Thiophenesulfonamide
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Synthesis routes and methods I

Procedure details

4-biphenylsulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-biphenylsulfonyl chloride, which afforded the title compound 642.2 mg (90.6%) as a white solid, m.p.: 223-225° C.
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90.6%

Synthesis routes and methods II

Procedure details

4-nitrobenzenesulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-nitrobenzenesulfonyl chloride, which afforded the title compound 1.953 g (96.6%) as a pale yellow solid, m.p.: 178-180° C. 1H-NMR, 400 MHz, d6-DMSO, δ (ppm): 8.40 (d, J=8.6 Hz, 2H), 8.04 (d, J=8.6 Hz, 2H), 7.72 (br, 2H). HRMS (ESI-ve) m/z calculated for C6H6N2O4S (M−H)− 200.9976. Found 200.9986.
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96.6%

Synthesis routes and methods III

Procedure details

5-chlorothiophene-2-sulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-biphenylsulfonyl chloride, which afforded the title compound 932.5 mg (94.4%) as a white solid, m.p.: 110-112° C.
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94.4%

Synthesis routes and methods IV

Procedure details

365.3 mg thiophene-2-sulfonyl chloride was dissolved in 5 ml THF, to which at 0° C. was added 1.7 ml NH3 solution drop wise. The resulting mixture was stirred at r.t. for 2 hrs and acidified with conc. HCl at 0° C. to pH=˜2. The organic solvent was removed via rotavap and the aqueous suspension was extracted with ethyl acetate. The extract was combined and washed with saturated NaHCO3 solution, water and brine. Dried over Na2SO4, the organic phase was filtered and the filtrate was concentrated affording the title compound 212 mg (65%) as a white solid, m.p.: 137-139° C.
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365.3 mg
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65%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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thiophene-2-sulfonamide
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